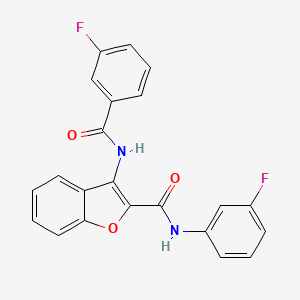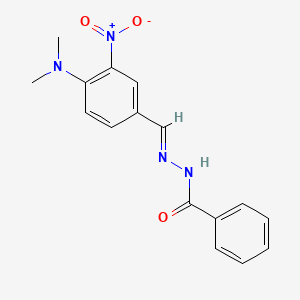
N-(4-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Antitumor Activities
- A series of 2-(3-phenethyl-4(3H)quinazolin-2-ylthio)-N-substituted anilide and substituted phenyl 2-(3-phenethyl-4(3H) quinazolin-2-ylthio)acetate showed remarkable broad-spectrum antitumor activity, with one compound being significantly more active than the known drug 5-FU across several cancer types, including renal, colon, non-small cell lung, breast, ovarian, and melanoma cancer (Al-Suwaidan et al., 2013).
- The compound PVHD303, a derivative with potent antiproliferative activity, disturbed microtubule formation at the centrosomes and inhibited tumor growth in a human colon cancer xenograft model in vivo, demonstrating its potential as a cancer therapeutic agent (Suzuki et al., 2020).
- Novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity, showing that some derivatives were more potent compared to the positive control 5-FU, indicating their potential for further development as antitumor agents (Al-Suwaidan et al., 2016).
Anti-Inflammatory and Analgesic Activities
- A novel series of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones were synthesized and evaluated for their analgesic and anti-inflammatory activities. Among them, specific compounds showed potent analgesic and anti-inflammatory effects, suggesting their potential for development into therapeutic agents (Alagarsamy et al., 2011).
Antidepressant and Anxiolytic Properties
- Derivatives of α-[4-oxoquinazoline-3(4H)-yl]carboxylic acids were synthesized and found to exhibit pronounced anxiolytic, antiphobic, and antidepressant activity, making them promising candidates for further studies on their psychotropic properties (Тюренков et al., 2013).
Structural and Coordination Properties
- The study of different spatial orientations of amide derivatives on anion coordination highlighted the structural flexibility and potential for forming complex molecular geometries, which could be relevant in designing novel materials or molecular recognition systems (Kalita & Baruah, 2010).
Direcciones Futuras
Quinazoline and quinazolinone derivatives, including “N-(4-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide”, have received significant attention due to their diverse biopharmaceutical activities . The emergence of drug resistance has created a critical and unmet medical requirement for the innovation and development of novel classes of antibacterial agents . Therefore, these compounds are likely to continue to be a focus of research in the future .
Mecanismo De Acción
Target of Action
N-(4-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide primarily targets the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer (TNBC) .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) through a process known as molecular docking . This interaction results in the inhibition of these receptors, thereby preventing the progression of the disease .
Biochemical Pathways
The compound affects the biochemical pathways associated with EGFR and VEGFR-2 . The inhibition of these receptors disrupts the signaling pathways that lead to cell proliferation, angiogenesis, and other processes that contribute to the progression of cancer
Pharmacokinetics
It is known that the compound meets the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations , suggesting that it has favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of EGFR and VEGFR-2 . This inhibition disrupts the signaling pathways that contribute to the progression of cancer, leading to potential therapeutic effects . .
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-13-8-6-12(7-9-13)20-16(21)10-23-17-14-4-2-3-5-15(14)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQMSFAQDOSQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2529006.png)



![N-[[1-[2-Hydroxyethyl(methyl)amino]cyclohexyl]methyl]but-2-ynamide](/img/structure/B2529011.png)

![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2529013.png)
![1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide](/img/structure/B2529014.png)
![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride](/img/structure/B2529016.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2529019.png)
![ethyl (2Z)-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanoate](/img/structure/B2529020.png)

![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2529026.png)
